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Introduction
Tricine, a zwitterionic Good's buffer, offers a reliable and versatile buffering system for a wide

range of biochemical and molecular biology applications.[1][2] With a useful pH range of 7.4–

8.8, Tricine is particularly well-suited for studying enzymatic reactions that function under

slightly alkaline conditions.[3] Its structure, derived from tris(hydroxymethyl)aminomethane

(Tris) and glycine, provides unique properties that can be advantageous in specific enzyme

kinetic assays. This document provides detailed application notes, experimental protocols, and

comparative data to guide researchers in the effective use of Tricine buffer for enzyme kinetics

studies. Tricine's utility extends beyond electrophoresis, where it is well-known for separating

low molecular weight proteins, to applications in enzyme assays where precise pH control is

critical for obtaining accurate kinetic parameters.
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Property Value Reference

Chemical Name

N-

[Tris(hydroxymethyl)methyl]gly

cine

pKa at 20 °C 8.15

Useful pH Range 7.4 - 8.8

Molecular Weight 179.17 g/mol

Appearance White crystalline powder

Solubility in Water Moderately soluble

Advantages of Using Tricine Buffer in Enzyme
Assays

Optimal pH Range: Tricine's buffering range of pH 7.4-8.8 is ideal for many physiological

and enzymatic reactions.

Reduced Interference: As a Good's buffer, Tricine is designed to minimize interference with

biological processes.

Alternative to Tris: In some instances, the primary amine of Tris buffer can interfere with

enzymatic reactions, particularly those involving metalloenzymes. While Tricine also

contains an amine group, its structural differences can sometimes offer a less inhibitory

environment.

Scavenging of Hydroxyl Radicals: Tricine has been shown to be an effective scavenger of

hydroxyl radicals, which can be beneficial in assays where radical-induced damage to the

enzyme or substrate is a concern.
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The choice of buffer can significantly impact the kinetic parameters of an enzyme. The

following tables summarize the effects of Tricine buffer in comparison to other commonly used

biological buffers on the activity of various enzymes.

Alkaline Phosphatase
A study on alkaline phosphatase activity demonstrated that the choice of buffer (Tris, Tricine,

or Glycine) influences both the maximum velocity (Vmax) and the Michaelis constant (Km) of

the enzyme.

Table 1: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 8.6

Buffer
Vmax (absorbance
units/min)

Km (mM)

Tris ~0.12 ~1.4

Tricine ~0.09 ~1.0

Glycine ~0.07 ~0.7

Table 2: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 8.85

Buffer
Vmax (absorbance
units/min)

Km (mM)

Tris ~0.13 ~1.6

Tricine ~0.10 ~1.1

Glycine ~0.075 ~0.75

Table 3: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 9.1
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Buffer
Vmax (absorbance
units/min)

Km (mM)

Tris ~0.14 ~1.8

Tricine ~0.11 ~1.2

Glycine ~0.08 ~0.8

Data in Tables 1-3 are adapted from the graphical representations in "Effects of Tricine,

Glycine and Tris Buffers on Alkaline Phosphatase Activity" by Hethey et al.

Experimental Protocols
General Workflow for Enzyme Kinetics Assays
A typical workflow for setting up and performing an enzyme kinetics assay involves several key

steps, from reagent preparation to data analysis.
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Preparation

Assay Execution

Data Analysis

1. Prepare Reagents
(Buffer, Enzyme, Substrate)

Buffer Selection
(e.g., Tricine) Enzyme Dilution Series Substrate Dilution Series

2. Set up Reaction
(Combine Buffer, Substrate, Enzyme)

3. Incubate at
Optimal Temperature

4. Measure Product Formation
or Substrate Depletion

5. Determine Initial Velocity (V₀)

6. Plot V₀ vs. [Substrate]

7. Calculate Km and Vmax

Click to download full resolution via product page

A general workflow for conducting an enzyme kinetics experiment.
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Protocol 1: Alkaline Phosphatase Activity Assay
This protocol is adapted from the study by Hethey et al. and describes the determination of

alkaline phosphatase kinetics using a spectrophotometric assay.

Materials:

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

p-Nitrophenyl phosphate (pNPP) substrate

Tricine buffer (50 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl₂

Tris buffer (500 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl₂ (for comparison)

Glycine buffer (10 mM, pH 8.6, 8.85, or 9.1) containing 2 mM MgCl₂ (for comparison)

Spectrophotometer capable of measuring absorbance at 420 nm

Cuvettes

Procedure:

Prepare Reagents:

Prepare a stock solution of alkaline phosphatase (e.g., 2 mg/mL).

Prepare a series of pNPP substrate solutions at various concentrations (e.g., 0, 0.1, 0.25,

0.5, 1.0, 1.5, and 2.0 mg/mL).

Prepare the desired buffer (Tricine, Tris, or Glycine) at the chosen pH.

Set up the Reaction:

In a 3.1 mL total volume cuvette, combine:

1.5 mL of the selected buffer

500 µL of distilled water
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1.0 mL of a pNPP substrate solution

Equilibrate the mixture to the desired assay temperature.

Initiate the Reaction:

Add 100 µL of the alkaline phosphatase solution to the cuvette to a final concentration of

approximately 0.68 µM.

Mix quickly and immediately start monitoring the absorbance at 420 nm.

Data Acquisition:

Record the absorbance at 420 nm at regular time intervals to determine the initial reaction

velocity (the linear portion of the absorbance vs. time curve).

Data Analysis:

Calculate the initial velocity (V₀) for each substrate concentration.

Plot V₀ versus the substrate concentration.

Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Protocol 2: Luciferase Reporter Gene Assay
This protocol is based on a commercially available high-sensitivity luciferase reporter gene

assay system that utilizes a Tricine-based buffer.

Materials:

Transfected cells expressing firefly luciferase

Cell Lysis Buffer

Luciferase Assay Reagent (optimized ready-to-use formulation containing Tricine buffer pH

7.8, luciferin, ATP, and CoA)

Luminometer or scintillation counter
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Procedure:

Cell Lysis:

Wash the transfected cells with phosphate-buffered saline (PBS).

Add an appropriate volume of Lysis Buffer to cover the cells (e.g., 100 µL for a 35 mm

dish).

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate for 15 minutes at room temperature.

Centrifuge the lysate to pellet cellular debris.

Set up the Assay:

Transfer 20–50 µL of the cell extract supernatant to a luminometer tube or a well of a

microplate.

Initiate and Measure Luminescence:

Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

Inject the Luciferase Assay Reagent into the tube or well containing the cell extract.

Immediately measure the resulting chemiluminescence.

Signaling Pathway Example: Mitogen-Activated
Protein Kinase (MAPK) Cascade
Enzyme kinetics assays are fundamental to understanding the regulation of signaling

pathways. The MAPK cascade is a key pathway involved in cell proliferation, differentiation,

and stress responses, where a series of kinases sequentially phosphorylate and activate one

another.
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A simplified diagram of the MAPK signaling cascade.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1662993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Tricine buffer is a valuable tool for researchers conducting enzyme kinetics assays, particularly

for enzymes active in the slightly alkaline pH range. Its properties as a Good's buffer minimize

interference with biological reactions, providing a stable environment for accurate kinetic

measurements. The comparative data on alkaline phosphatase activity highlights the

importance of buffer selection, as different buffers can yield distinct kinetic parameters. By

following the detailed protocols and considering the specific requirements of the enzyme under

investigation, researchers can effectively utilize Tricine buffer to obtain reliable and

reproducible data in their drug development and fundamental research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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